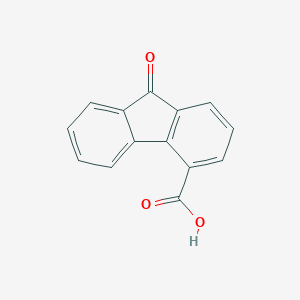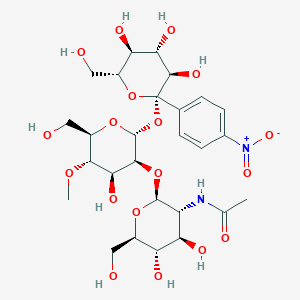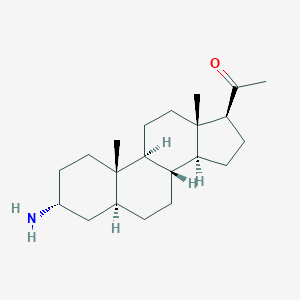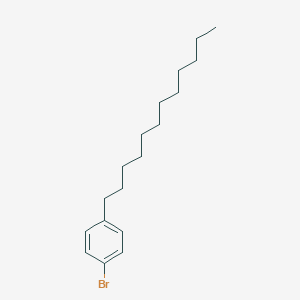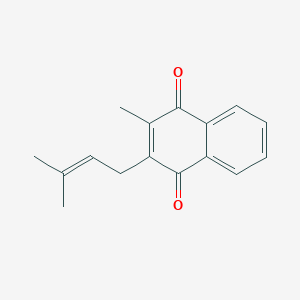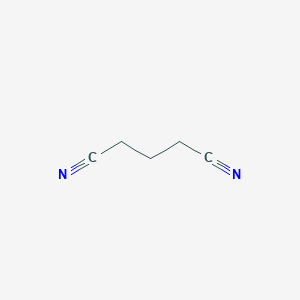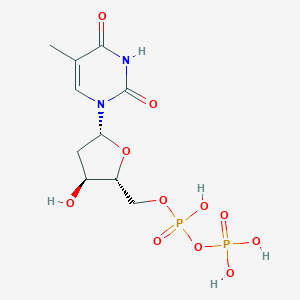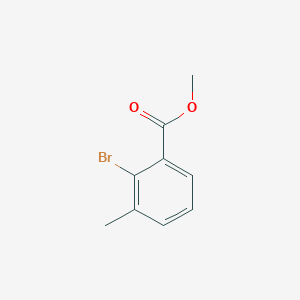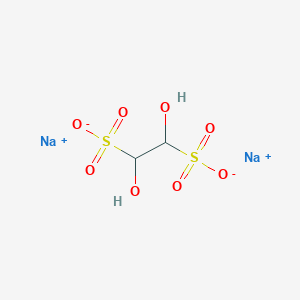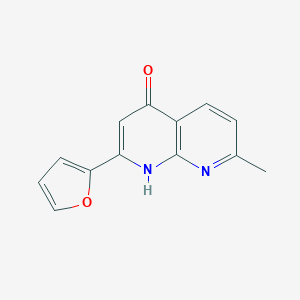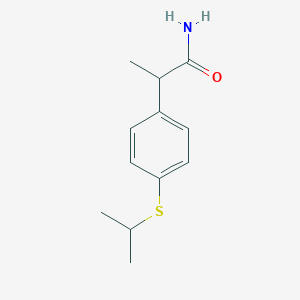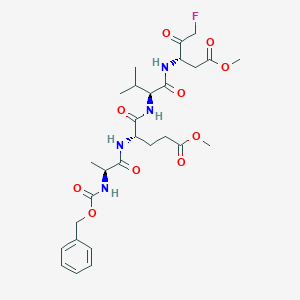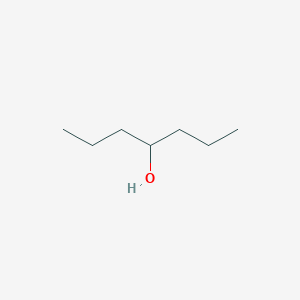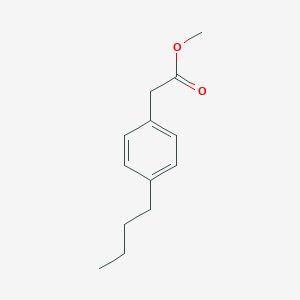
Methyl 2-(4-butylphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-butylphenyl)acetate is a fragrance ingredient belonging to the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) group. These compounds are typically synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, resulting in various esters such as formate, acetate, propionate, butyrate, isobutyrate, and carbonate esters .
Synthesis Analysis
The synthesis of related compounds often involves Friedel–Crafts acylation, as seen in the synthesis of methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates, which are important intermediates for biologically active compounds . Another synthesis method includes the base-promoted reaction between 5-methylbenzoxazole and diphenylacetyl chloride to produce 2-isocyano-4-methylphenyl diphenylacetate . Additionally, the synthesis of 4-phenyl-2-butanone, a related compound, involves a series of reactions starting with Claisen's condensation .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as XRD, FT-IR, UV-VIS, and NMR. For instance, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was studied using these methods, and theoretical calculations were performed to understand its chemical properties .
Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex. For example, the synthesis of methamphetamine via reductive amination of 1-phenyl-2-propanone (P2P) can lead to the formation of impurities depending on the synthetic route, indicating the sensitivity of these compounds to reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 2-(4-butylphenyl)acetate include its acute toxicity, skin irritation, and sensitization potential. These properties are crucial for assessing the safety of fragrance ingredients . Theoretical studies on related compounds provide insights into their electrophilic and nucleophilic nature, as well as non-linear optical behaviors .
Applications De Recherche Scientifique
Fragrance Material Formulation
Methyl 2-(4-butylphenyl)acetate is part of the Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance group. These compounds are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid to generate various esters, including acetates. The toxicological and dermatological safety of these compounds, including Methyl 2-(4-butylphenyl)acetate, has been reviewed to ensure their safe use in fragrances. This involves evaluating physical properties, acute toxicity, skin irritation, sensitization, and elicitation data to support their application in consumer products (Mcginty, Letizia, & Api, 2012).
Chemical Synthesis and Reactivity
The compound's involvement in synthetic chemistry is highlighted through various reactions. For instance, it is used in the synthesis of 4-Phenyl-2-Butanone, an important intermediate for medicinal compounds aimed at reducing inflammation and pain. This synthesis showcases its reactivity and utility in producing complex organic molecules, underlining its role in medicinal chemistry research (Jiangli Zhang, 2005).
Application in Organic and Inorganic Systems
Methyl 2-(4-butylphenyl)acetate's interactions in organic and inorganic systems are explored through its involvement in the reaction with adamantan-2-amine and (adamantan-1-yl)methylamine, leading to the formation of specific amides and esters. This demonstrates its reactivity and potential in synthesizing new compounds with adamantine structures, offering insights into novel material properties and applications (Novakov et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 2-(4-butylphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10-13(14)15-2/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXWENQUBCGNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-butylphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

